molecular formula C20H21N3O2 B5116439 Ethyl {4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}acetate

Ethyl {4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}acetate

Cat. No.: B5116439
M. Wt: 335.4 g/mol
InChI Key: CXJZHEAMQDREAG-UHFFFAOYSA-N
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Description

Ethyl {4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}acetate is an organic compound with the molecular formula C20H21N3O2 This compound is characterized by the presence of a phthalazine ring system substituted with an ethyl acetate group and a 2,5-dimethylphenylamino group

Properties

IUPAC Name

ethyl 2-[4-(2,5-dimethylanilino)phthalazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-25-19(24)12-18-15-7-5-6-8-16(15)20(23-22-18)21-17-11-13(2)9-10-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJZHEAMQDREAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl {4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and phthalic anhydride.

    Introduction of the 2,5-dimethylphenylamino group: This step involves the nucleophilic substitution reaction where the phthalazine core reacts with 2,5-dimethylaniline under suitable conditions.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of a catalyst such as sulfuric acid or using other esterification techniques.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl {4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the phthalazine core, using reagents like halogens, alkylating agents, and nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Ethyl {4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl {4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

Ethyl {4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}acetate can be compared with other similar compounds such as:

    Ethyl {4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}acetate: This compound differs by the position of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

    2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone: This compound has a different core structure but shares similar functional groups, making it useful for comparative studies in biological and chemical research.

The uniqueness of this compound lies in its specific substitution pattern and the resulting physicochemical properties, which can lead to distinct biological activities and applications.

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